N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
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Overview
Description
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The final step involves the attachment of the pyrrolidine moiety through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the imidazole ring can produce different imidazoline compounds.
Scientific Research Applications
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine involves its interaction
Properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-3-pyrrolidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O2S/c1-4-6-14-22-17(15-19-18(22)25(23,24)5-2)16-20(3)10-9-13-21-11-7-8-12-21/h15H,4-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYEEQZFVSLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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